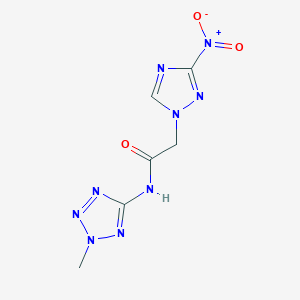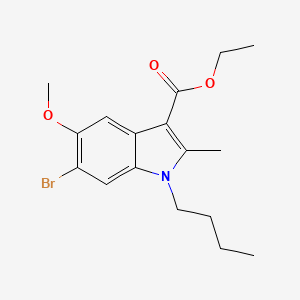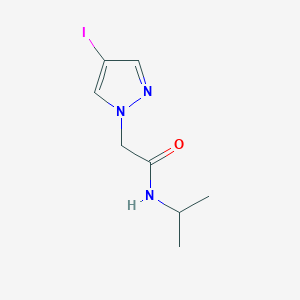![molecular formula C16H13N5O B14945864 N-(2-methoxyphenyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-amine](/img/structure/B14945864.png)
N-(2-methoxyphenyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methoxyphenyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-amine is a compound belonging to the class of triazoloquinoxalines. These compounds are known for their diverse biological activities, including antiviral, antimicrobial, and anticancer properties . The structure of this compound consists of a triazoloquinoxaline core with a methoxyphenyl substituent, which contributes to its unique chemical and biological properties .
Preparation Methods
The synthesis of N-(2-methoxyphenyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-amine typically involves the following steps :
Formation of the Quinoxaline Core: The synthesis begins with the formation of the quinoxaline core.
Formation of the Triazoloquinoxaline Core: The 2,3-dichloroquinoxaline is then reacted with thiosemicarbazide to form the triazoloquinoxaline core.
Substitution Reaction: The final step involves the substitution of the chlorine atom with the 2-methoxyphenylamine to yield this compound.
Chemical Reactions Analysis
N-(2-methoxyphenyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-amine undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced with other nucleophiles under appropriate conditions.
Scientific Research Applications
N-(2-methoxyphenyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-amine has several scientific research applications :
Anticancer Research: The compound has shown promising anticancer activity by inhibiting the growth of various cancer cell lines, including MDA-MB 231 and HepG2
Antiviral and Antimicrobial Research: It has demonstrated antiviral and antimicrobial activities, making it a potential candidate for the development of new antiviral and antimicrobial agents.
Molecular Docking Studies: The compound has been used in molecular docking studies to predict its binding affinity towards various biological targets, such as the A2B receptor and VEGFR-2 kinase
Mechanism of Action
Comparison with Similar Compounds
N-(2-methoxyphenyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-amine can be compared with other similar compounds, such as :
N-(4-(4,5-dihydro-5-phenylisoxazol-3-yl)phenyl)-1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine: This compound has a different substituent on the triazoloquinoxaline core, which may result in different biological activities.
1,2,4-Triazolo[4,3-c]quinazolines: These compounds have a similar triazoloquinoxaline core but differ in their substituents and biological activities.
This compound stands out due to its unique combination of a methoxyphenyl group and a triazoloquinoxaline core, which contributes to its diverse biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C16H13N5O |
|---|---|
Molecular Weight |
291.31 g/mol |
IUPAC Name |
N-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine |
InChI |
InChI=1S/C16H13N5O/c1-22-14-9-5-3-7-12(14)19-15-16-20-17-10-21(16)13-8-4-2-6-11(13)18-15/h2-10H,1H3,(H,18,19) |
InChI Key |
VWDRHDXMEZIEHL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC2=NC3=CC=CC=C3N4C2=NN=C4 |
solubility |
1.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 4-{[(2Z)-3-(4-chlorobenzyl)-4-oxo-6-(phenylcarbamoyl)-1,3-thiazinan-2-ylidene]amino}benzoate](/img/structure/B14945782.png)

![Ethyl 4-{2,5-dioxo-3-[4-(piperidin-1-ylcarbonyl)piperidin-1-yl]pyrrolidin-1-yl}benzoate](/img/structure/B14945793.png)
![N-(5-{[1-cyclopentyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]sulfamoyl}-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B14945801.png)

![ethyl (3,5-dimethyl-4-{[(2-methylquinolin-4-yl)carbonyl]amino}-1H-pyrazol-1-yl)acetate](/img/structure/B14945811.png)


![5-(4-methoxyphenyl)-1,3-dimethyl-6-(pyridin-2-yl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B14945824.png)

![[1,3,5]Triazine-2,4-diamine, N,N,N',N'-tetramethyl-6-(4-phenyl-[1,2,3]triazol-1-yl)-](/img/structure/B14945837.png)
![3-{[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(piperidin-1-yl)propan-1-one](/img/structure/B14945848.png)
![1-[4-(3,4-dihydroisoquinolin-2(1H)-yl)-5-fluoro-2-methylphenyl]propan-1-one](/img/structure/B14945852.png)
![2-({[(4-Methoxyphenyl)carbonyl]amino}methyl)furan-3-carboxylic acid](/img/structure/B14945854.png)
